Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C21H22N2O4 and a molecular weight of 366.41 g/mol . This compound is often used in research and development, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of Methyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)pyrrolidine-2-carboxylate typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method involves the reaction of the corresponding protected amino acid with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Chemical Reactions Analysis
Methyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: The compound is used in the study of protein structures and functions.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)pyrrolidine-2-carboxylate involves its role as a coupling agent in peptide synthesis. The compound facilitates the formation of peptide bonds by reacting with amino acids, leading to the formation of peptides and proteins . The molecular targets and pathways involved include the activation of amino acids and the formation of peptide bonds.
Comparison with Similar Compounds
Methyl 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)pyrrolidine-2-carboxylate is unique due to its stability and effectiveness as a coupling agent in peptide synthesis. Similar compounds include:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
These compounds share similar structural features and applications but differ in their specific chemical properties and reactivity.
Properties
IUPAC Name |
methyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-20(24)19-10-13(11-22-19)23-21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,22H,10-12H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFQPNYZCFFNFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396115 |
Source
|
Record name | METHYL 4-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)PYRROLIDINE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185304-44-3 |
Source
|
Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]proline methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185304-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYL 4-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)PYRROLIDINE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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